molecular formula C14H18BrNO B2912650 (5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone CAS No. 399006-00-9

(5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone

Cat. No. B2912650
M. Wt: 296.208
InChI Key: MAVGPEBWZWIZKQ-UHFFFAOYSA-N
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Description

(5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone, also known as BRD-K83666969, is a novel compound that has been developed for scientific research purposes. This compound has gained attention due to its potential applications in various fields of research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with pyrrolidine in the presence of a base to form the desired product.

Starting Materials
5-bromo-2,3,4-trimethylbenzoic acid, Thionyl chloride, Pyrrolidine, Base (such as triethylamine or potassium carbonate), Solvents (such as dichloromethane and ethanol)

Reaction
1. Conversion of 5-bromo-2,3,4-trimethylbenzoic acid to 5-bromo-2,3,4-trimethylbenzoyl chloride using thionyl chloride and a solvent such as dichloromethane., 2. Addition of pyrrolidine and a base (such as triethylamine or potassium carbonate) to the reaction mixture., 3. Stirring the reaction mixture at room temperature for several hours., 4. Workup of the reaction mixture with a solvent such as ethanol to isolate the desired product, (5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone.

Scientific Research Applications

The (5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone compound has several potential applications in scientific research. One of the main applications of this compound is in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various neurological processes. This makes it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases.

Mechanism Of Action

The mechanism of action of (5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone is not fully understood. However, it is known to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. The binding of this compound to the sigma-1 receptor is believed to modulate these processes, leading to its potential therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone are still being studied. However, it has been found to have potential effects on various cellular processes, including calcium signaling, protein folding, and apoptosis. These effects make it a potential candidate for the development of drugs for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone in lab experiments is its high affinity for the sigma-1 receptor. This makes it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on (5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone. One of the main directions is the development of drugs for the treatment of neurodegenerative diseases. It is also important to study the mechanism of action of this compound in more detail to fully understand its potential therapeutic effects. Additionally, further research is needed to determine the potential side effects of this compound and its safety for use in humans.
Conclusion
In conclusion, (5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone is a novel compound that has potential applications in various fields of scientific research. Its high affinity for the sigma-1 receptor makes it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

properties

IUPAC Name

(5-bromo-2,3,4-trimethylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-6-4-5-7-16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGPEBWZWIZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone

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